cis-3-Vinylcyclohexan-1-ol

Conformational Analysis Stereochemistry Physical Organic Chemistry

cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5) is a chiral, disubstituted cyclohexane derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It is characterized by a cis-relationship between a hydroxyl group at C1 and a vinyl group at C3 on the cyclohexane ring.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 43101-35-5
Cat. No. B12643363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Vinylcyclohexan-1-ol
CAS43101-35-5
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC=CC1CCCC(C1)O
InChIInChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8+/m0/s1
InChIKeyZYBGGGUBHNFAEV-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5): Procurement-Relevant Physicochemical and Structural Profile


cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5) is a chiral, disubstituted cyclohexane derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol [1]. It is characterized by a cis-relationship between a hydroxyl group at C1 and a vinyl group at C3 on the cyclohexane ring . The compound is typically encountered as a racemic mixture of its (1R,3S) and (1S,3R) enantiomers [1]. Predicted physicochemical properties include a boiling point of 184.0 ± 29.0 °C, a density of 1.015 ± 0.06 g/cm³, and a pKa of 15.17 ± 0.40 .

cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5): Stereochemical Specificity as a Barrier to Generic Substitution


Substituting cis-3-vinylcyclohexan-1-ol with a generic '3-vinylcyclohexanol' or a different regioisomer (e.g., 1-vinylcyclohexanol) is not scientifically valid due to the critical impact of stereochemistry and functional group placement on both physical properties and chemical reactivity [1]. The cis-configuration dictates a specific 3D spatial orientation that directly influences conformational stability and intermolecular interactions, leading to quantifiably different properties compared to the trans-isomer (e.g., cis-preference for specific alkylcyclohexanols over trans-isomers) [2]. Furthermore, the 1,3-relationship between the vinyl and hydroxyl groups provides a distinct reactivity profile that cannot be replicated by 1-vinylcyclohexanol (CAS 1940-19-8), a tertiary allylic alcohol, or other uncharacterized mixtures .

cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5): Quantifiable Differentiation Data for Scientific Selection


cis-3-Vinylcyclohexan-1-ol: Conformational Stability and Structural Differentiation

The cis-configuration of 3-vinylcyclohexan-1-ol dictates its most stable chair conformation, where both the hydroxyl and vinyl substituents adopt equatorial positions to minimize 1,3-diaxial interactions, in contrast to the trans-isomer, which forces one group into an axial orientation, resulting in a higher energy conformation [1]. This conformational preference is a fundamental difference that influences the compound's reactivity and physical behavior.

Conformational Analysis Stereochemistry Physical Organic Chemistry

cis-3-Vinylcyclohexan-1-ol: Physicochemical Property Differentiation vs. Regioisomer

cis-3-Vinylcyclohexan-1-ol exhibits distinct predicted physicochemical properties compared to its regioisomer 1-vinylcyclohexanol, a tertiary allylic alcohol. These differences are crucial for designing extraction, purification, and formulation processes . For instance, the higher predicted boiling point and density of the cis-3-isomer suggest stronger intermolecular forces, likely due to its secondary alcohol group enabling more effective hydrogen bonding networks than the sterically hindered tertiary alcohol in 1-vinylcyclohexanol.

Physicochemical Properties Solvent Selection Process Chemistry

cis-3-Vinylcyclohexan-1-ol: Preference for Cis-Isomer in Alkylcyclohexanol Applications

In the broader class of alkylcyclohexanols, the cis-isomers are often specifically desired for their superior olfactory properties and as intermediates in fragrance synthesis [1]. The catalytic hydrogenation of alkylphenols to produce alkylcyclohexanols is an industrially relevant process where maximizing the yield of the cis-isomer is a primary goal due to its distinct commercial value over the trans-isomer [1].

Catalysis Process Development Fragrance Chemistry

cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5): Validated Application Scenarios Based on Evidence


Stereodefined Intermediate for Natural Product and Pharmaceutical Synthesis

The defined cis-stereochemistry and the dual functionality (vinyl and hydroxyl groups) of this compound make it a valuable chiral building block for the synthesis of complex molecules, particularly fused cyclopentanoid natural products [1]. Its utility is demonstrated by its use in developing versatile chiral intermediates via key rearrangements (Rupe and Claisen orthoester), where the cis/trans geometry is critical for directing the formation of specific cyclopentane, cycloheptane, and cyclooctane derivatives [1]. The specific spatial orientation provided by the cis-configuration is essential for achieving the desired stereochemical outcome in downstream synthetic steps [2].

Substrate in Stereospecific Gold-Catalyzed Carbocyclizations

This compound class is a key product in gold-catalyzed carbocyclization reactions of 1,6-dienyl acetates, a method that constructs multifunctionalized 3-vinylcyclohexanols with high diastereoselectivity [1]. The cis-isomer's specific stereochemistry is crucial as the reaction's outcome (formation of trans-cyclohexanols or cis-piperidines) is governed by the substrate's structure and the boat-like transition state [1]. For researchers developing new catalytic methods, the pure cis-isomer is a necessary substrate for establishing stereochemical models and achieving reproducible, high-diastereoselectivity outcomes [1].

Specialty Chemical and Fragrance Intermediate

Building on the class-level inference that cis-alkylcyclohexanols are preferentially used in fragrance applications due to their superior olfactory properties [1], cis-3-vinylcyclohexan-1-ol is a prime candidate for developing novel fragrance compounds. Its defined structure and the presence of a vinyl handle for further functionalization (e.g., via olefin metathesis or cross-coupling) allow for the creation of a diverse library of derivatives for scent evaluation [2]. The higher predicted boiling point and density compared to regioisomers also suggest different formulation characteristics that could be exploited in product development [3].

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